Bienvenue dans la boutique en ligne BenchChem!

Pralidoxime Iodide

Acetylcholinesterase reactivation Nerve agent countermeasures In vitro efficacy screening

Procure Pralidoxime Iodide (CAS 94-63-3) for applications demanding a differentiated oxime reactivator. Compared to obidoxime, this compound demonstrates 2.6-fold superior reactivation against VX-inhibited AChE (43.3% vs. 16.7%), making it the preferred positive control for VX studies. It also serves as a well-characterized low-efficacy reference (≈5% reactivation for tabun; 10.4% for sarin at 10 µM) to benchmark novel broad-spectrum oximes. The iodide salt is the clinically approved form in regions like China and is suitable as an analytical standard where pharmacopeial monographs specify this counter-ion. Verify salt-form stability and agent-specific activity profiles before substituting.

Molecular Formula C7H9IN2O
Molecular Weight 264.06 g/mol
CAS No. 94-63-3
Cat. No. B610189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePralidoxime Iodide
CAS94-63-3
SynonymsPralidoxime iodide;  NSC-7760;  NSC 7760;  NSC7760
Molecular FormulaC7H9IN2O
Molecular Weight264.06 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC=C1C=NO.[I-]
InChIInChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H
InChIKeyQNBVYCDYFJUNLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>39.6 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pralidoxime Iodide (94-63-3): Baseline Technical Profile and Procurement Context


Pralidoxime iodide (2-PAM iodide; CAS 94-63-3) is a quaternary pyridinium oxime that functions as an acetylcholinesterase (AChE) reactivator following organophosphate (OP) poisoning . The compound exerts its therapeutic effect via nucleophilic attack by the oxime moiety on the phosphorus center of OP-inhibited AChE, cleaving the OP-enzyme covalent bond . Physicochemical characterization indicates a melting point of 220–223°C (decomposition) and aqueous solubility of approximately 48–50 mg/mL at 25°C [1]. It is supplied as a white to off-white crystalline powder that is hygroscopic and should be stored in airtight containers at 2–8°C [1]. Unlike the chloride salt (FDA-approved in the U.S.), pralidoxime iodide is approved and used clinically in several international jurisdictions, including China, where it is listed as a National Essential Drug and included in the Class A National Reimbursement Drug List (2025 edition) [2].

Why Pralidoxime Iodide (94-63-3) Cannot Be Interchanged with Other Oximes


Oxime AChE reactivators exhibit agent-specific efficacy profiles that preclude generic substitution. Direct comparative studies demonstrate that pralidoxime, obidoxime, and HI-6 differ markedly in their reactivation potency against specific nerve agents [1]. For tabun-inhibited human erythrocyte AChE, pralidoxime and HI-6 achieve only approximately 5% reactivation, whereas obidoxime achieves 20% [1]. For sarin-inhibited AChE at 10 µM oxime concentration, obidoxime achieves 41.7% reactivation versus pralidoxime's 10.4%—a nearly 4-fold difference [2]. Counter-ion selection also impacts material properties: pralidoxime iodide undergoes rapid deterioration at pH 6.0, whereas pralidoxime chloride maintains stability at pH <4.0, imparting greater formulation stability [3]. These agent-specific and salt-form differences mean that substituting one oxime for another—or one salt form for another—without validating the specific assay, agent, and experimental conditions can produce non-reproducible or invalid results. Procurement decisions must therefore be guided by the precise match between the compound's reactivation profile, salt-form stability, and the intended experimental or clinical application.

Pralidoxime Iodide (94-63-3): Quantitative Differential Evidence Versus Comparator Oximes


Human Erythrocyte AChE Reactivation: Pralidoxime vs. Obidoxime vs. HI-6 vs. HLö-7 Across Nerve Agents

In human erythrocyte AChE inhibited by tabun, pralidoxime (at 10–30 µM) achieved approximately 5% reactivation, compared to 20% for obidoxime and HLö-7, and similarly low efficacy (5%) for HI-6 [1]. For sarin, cyclosarin, soman, and VX, the reactivation potency ranking was consistently HLö-7 > HI-6 > obidoxime > pralidoxime [1]. These data establish pralidoxime's limited spectrum, particularly its near-ineffectiveness against tabun, which is a critical consideration for procurement where tabun exposure is a concern.

Acetylcholinesterase reactivation Nerve agent countermeasures In vitro efficacy screening

Quantitative Reactivation Percentages: Pralidoxime vs. Obidoxime at Matched Oxime Concentrations

At 100 µM oxime concentration against sarin-inhibited AChE (10 min reactivation), pralidoxime achieved 52.2 ± 0.5% reactivation compared to obidoxime's 80.0 ± 0.3%, representing a 53% relative difference favoring obidoxime [1]. At 10 µM against sarin, the differential widened: pralidoxime achieved 10.4 ± 2.7% versus obidoxime's 41.7 ± 0.8% [1]. For VX at 100 µM, pralidoxime achieved 43.3 ± 3.0% reactivation versus obidoxime's 16.7 ± 0.1%, representing a 2.6-fold superiority for pralidoxime against this specific agent [1].

Cholinesterase reactivation Organophosphate toxicology Comparative pharmacology

Comparative Pharmacokinetics in Guinea Pig Model: 2-PAM vs. Obidoxime vs. HI-6

In a guinea pig model of sarin (GB) exposure, intramuscular co-administration of 2-PAM chloride (equimolar autoinjector-equivalent dose) with obidoxime chloride demonstrated that combined oxime therapy (2-PAM + Obi) improved seizure control, increased peripheral and central cholinesterase reactivation, and improved Racine behavioral scores compared to either oxime alone at single autoinjector doses [1]. Pharmacokinetic parameters of each oxime were not significantly altered when administered in combination [1]. This study provides the first comparative pharmacokinetic dataset across the three clinically available oximes in a relevant nerve agent intoxication model.

Pharmacokinetics Oxime therapy Intramuscular administration Sarin (GB) intoxication

Salt-Form Stability Comparison: Pralidoxime Iodide vs. Pralidoxime Chloride

Comparative stability analysis of pralidoxime salts demonstrates that the iodide salt undergoes rapid deterioration at pH 6.0, which is higher than the optimal pH required for stability [1]. In contrast, pralidoxime chloride exhibits a solution pH of less than 4.0, imparting significantly greater aqueous stability [1]. The FDA approved pralidoxime chloride in 1964 based in part on this stability advantage, and the chloride salt has an aqueous solubility of 660 mg/mL [1]. Pralidoxime iodide, while less stable in aqueous solution at physiological pH, exhibits aqueous solubility of approximately 48–50 mg/mL at 25°C [2].

Formulation stability Salt selection Pharmaceutical development Aqueous solubility

Pralidoxime Iodide (94-63-3): Evidence-Backed Application Scenarios for Procurement


VX-Specific AChE Reactivation Assays

Based on direct comparative evidence showing pralidoxime achieves 43.3 ± 3.0% reactivation against VX-inhibited AChE at 100 µM compared to obidoxime's 16.7 ± 0.1% (2.6-fold superiority for pralidoxime), pralidoxime iodide is the preferred procurement choice for in vitro VX reactivation studies [1]. This compound serves as a positive control benchmark specifically for VX-focused assays where alternative oximes demonstrate inferior efficacy.

Reference Standard for Low-Efficacy Benchmarking Against Tabun and Sarin

Pralidoxime iodide provides a well-characterized, low-efficacy reference point for tabun (≈5% reactivation) and sarin (10.4% reactivation at 10 µM) reactivation studies [1][2]. Procurement of pralidoxime iodide as a comparator enables proper contextualization of novel broad-spectrum oxime candidates, establishing a baseline against which improved reactivators can be quantitatively assessed.

Combination Oxime Therapy Research and Multi-Oxime Formulation Development

In vivo guinea pig data demonstrate that co-administration of pralidoxime with obidoxime improves seizure control and cholinesterase reactivation compared to single-oxime therapy at equivalent doses, without adverse pharmacokinetic interactions [3]. This evidence supports procurement of pralidoxime iodide for research programs evaluating combination oxime countermeasures or multi-oxime autoinjector formulations intended to broaden therapeutic coverage against diverse nerve agents.

Analytical Standard for Method Validation and Quality Control in Regions Where Iodide Salt is Pharmacopeial

Pralidoxime iodide analytical standard (HPLC purity ≥95%) is appropriate for method development, system suitability testing, and calibration curve preparation in jurisdictions where the iodide salt is the approved clinical form, such as China where it is listed as a National Essential Drug [4]. Procurement of the iodide salt standard ensures analytical method compliance with regional pharmacopeial monographs that specify the iodide counter-ion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pralidoxime Iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.